molecular formula C10H17NO2 B13156367 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol

Cat. No.: B13156367
M. Wt: 183.25 g/mol
InChI Key: IGUTZTDCCLKNFK-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol is an organic compound that features a unique structure combining an amino group, a dimethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol typically involves the reaction of 3-methylfuran with 3-amino-2,2-dimethylpropan-1-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines or alcohols .

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring may also participate in π-π interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol is unique due to its combination of an amino group, a dimethyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C10H17NO2/c1-7-4-5-13-8(7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3

InChI Key

IGUTZTDCCLKNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(C(C)(C)CN)O

Origin of Product

United States

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